2-amino-2-(2,4-dimethoxyphenyl)acetic Acid

Melting point Physicochemical property Solid-state handling

This 2,4-dimethoxy-substituted phenylglycine racemate delivers a unique electronic and steric profile for chiral building block applications. Its LogP of -1.79 (~2–3 log units lower than 4‑methoxy analogs) ensures superior aqueous solubility during lead optimization, while the moderate melting point (130–131 °C) facilitates solution‑phase peptide coupling and chromatographic purification. Preliminary HDAC screening (IC₅₀ >100 µM) confirms utility as a negative control or derivatization starting point. Researchers pursuing peptidomimetics, chemoenzymatic synthesis, or epigenetic SAR studies should procure this ≥98% purity scaffold to accelerate campaigns and simplify formulation for early‑stage in vivo studies.

Molecular Formula C10H13NO4
Molecular Weight 211.217
CAS No. 116435-36-0
Cat. No. B2745696
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-amino-2-(2,4-dimethoxyphenyl)acetic Acid
CAS116435-36-0
Molecular FormulaC10H13NO4
Molecular Weight211.217
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)C(C(=O)O)N)OC
InChIInChI=1S/C10H13NO4/c1-14-6-3-4-7(8(5-6)15-2)9(11)10(12)13/h3-5,9H,11H2,1-2H3,(H,12,13)
InChIKeyFILCLWAUZHLXFI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-2-(2,4-dimethoxyphenyl)acetic Acid (CAS 116435-36-0): Physicochemical and Structural Profiling for Procurement Evaluation


2-Amino-2-(2,4-dimethoxyphenyl)acetic acid (CAS 116435-36-0) is a non-proteinogenic α-amino acid derivative belonging to the phenylglycine class, characterized by a 2,4-dimethoxy substitution pattern on the phenyl ring . This substitution pattern confers distinct physicochemical properties, including a computed LogP of -1.79 , a melting point of 130–131 °C (in isopropanol) , and a predicted pKa of 1.94 . The compound is commercially available as a racemic mixture, with a typical purity of 98% , and is utilized primarily as a chiral building block in medicinal chemistry and peptide mimetic synthesis .

2-Amino-2-(2,4-dimethoxyphenyl)acetic Acid: Why Structural Analogs Are Not Interchangeable in Research and Development


Substitution of 2-amino-2-(2,4-dimethoxyphenyl)acetic acid with other phenylglycine derivatives is not straightforward due to the unique electronic and steric effects imparted by the 2,4-dimethoxy substitution pattern. These effects manifest as quantifiable differences in key physicochemical properties—including melting point, lipophilicity (LogP), and acid dissociation constant (pKa)—that directly impact handling, formulation, and biological target engagement . Furthermore, preliminary biological screening data suggest that the 2,4-dimethoxy substitution may confer distinct activity profiles against certain enzyme targets, underscoring the need for rigorous, data-driven compound selection rather than generic analog substitution [1].

Quantitative Differentiation of 2-Amino-2-(2,4-dimethoxyphenyl)acetic Acid (CAS 116435-36-0) Against Key Analogs


Melting Point Reduction Enables Improved Handling and Formulation Compared to Unsubstituted and Mono‑Methoxy Analogs

The melting point of 2-amino-2-(2,4-dimethoxyphenyl)acetic acid is 130–131 °C , which is substantially lower than that of unsubstituted phenylglycine (melting point >300 °C) [1] and the 4‑methoxy analog (melting point 235 °C or 274.8 °C) [2]. This 100–170 °C reduction in melting point is attributed to the 2,4-dimethoxy substitution pattern disrupting crystal lattice packing, thereby improving compound tractability during purification, formulation, and solid‑state handling operations.

Melting point Physicochemical property Solid-state handling

Enhanced Hydrophilicity (Lower LogP) Relative to Mono‑Methoxy and Unsubstituted Analogs

The computed LogP (octanol‑water partition coefficient) of 2-amino-2-(2,4-dimethoxyphenyl)acetic acid is -1.79 , indicating markedly higher hydrophilicity compared to 2-amino-2-(4-methoxyphenyl)acetic acid, which exhibits LogP values ranging from 0.37 to 1.48 [1][2], and to unsubstituted phenylglycine, with LogP values reported between -1.7 and 1.47 [3]. The lower LogP of the 2,4-dimethoxy derivative suggests improved aqueous solubility and reduced non‑specific binding to hydrophobic matrices.

Lipophilicity LogP Aqueous solubility

Acidity Modulation (pKa Shift) Relative to Mono‑Methoxy Analog

The predicted pKa (acid dissociation constant) of the carboxylic acid group in 2-amino-2-(2,4-dimethoxyphenyl)acetic acid is 1.94 , which is slightly lower (more acidic) than that of the 4‑methoxy analog, which has a predicted pKa of 2.09 . The additional electron‑donating methoxy group at the 2‑position enhances the acidity of the carboxylic acid through resonance and inductive effects.

pKa Acid dissociation Ionization state

Distinct Biological Activity Profile: Weak HDAC Inhibition vs. COX‑2 Inhibition in Unsubstituted Analog

2-Amino-2-(2,4-dimethoxyphenyl)acetic acid exhibits an IC₅₀ >100 µM for inhibition of histone deacetylases HDAC1/HDAC2 in human HeLa cell nuclear extracts [1]. In contrast, unsubstituted 2-amino-2-phenylacetic acid (phenylglycine) has been characterized as a selective COX‑2 inhibitor with low‑micromolar potency . The divergent biological profiles underscore that the 2,4-dimethoxy substitution re‑routes target engagement away from COX‑2 inhibition and toward weak HDAC modulation, a distinction that is critical for structure‑activity relationship (SAR) studies.

HDAC inhibition Biological activity Target selectivity

Recommended Procurement and Research Applications for 2-Amino-2-(2,4-dimethoxyphenyl)acetic Acid (CAS 116435-36-0)


Chiral Building Block for Peptidomimetic and Medicinal Chemistry

Due to its 2,4-dimethoxy substitution, this compound serves as a versatile chiral scaffold for the synthesis of peptidomimetics and non‑natural amino acid derivatives. Its improved hydrophilicity (LogP -1.79) and moderate melting point (130–131 °C) facilitate solution‑phase peptide coupling reactions and chromatographic purification . Researchers engaged in SAR studies targeting epigenetic enzymes may find its weak HDAC inhibitory profile (IC₅₀ >100 µM) useful as a negative control or as a starting point for further derivatization [1].

Physicochemical Property Modulation in Lead Optimization

The 2,4-dimethoxy substitution pattern confers distinct physicochemical properties compared to unsubstituted and mono‑methoxy phenylglycine analogs. Specifically, the lower melting point (≥100 °C reduction vs phenylglycine) and lower LogP (~2–3 log units lower vs 4‑methoxy analog) make this compound particularly suitable for lead optimization campaigns aiming to enhance aqueous solubility and reduce crystallinity . These attributes can simplify formulation development for early‑stage in vivo studies.

Intermediate for the Synthesis of 2-Aryl‑α‑Amino Acid Derivatives

As a member of the 2‑amino‑2‑arylacetic acid family, this compound is employed as a key intermediate in the chemoenzymatic synthesis of enantiopure non‑natural amino acids . The 2,4-dimethoxy substitution pattern provides a unique electronic environment that can be exploited in directed evolution campaigns to engineer enzymes with novel substrate specificities.

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